molecular formula C7H6N2O2 B049377 4-Aminobenzo[d]oxazol-2(3H)-one CAS No. 81900-93-8

4-Aminobenzo[d]oxazol-2(3H)-one

Cat. No. B049377
CAS RN: 81900-93-8
M. Wt: 150.13 g/mol
InChI Key: VGLGTAGWVRMFQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Aminobenzo[d]oxazol-2(3H)-one and its derivatives involves various strategies, including tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. Such methods allow for the efficient creation of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the versatility and stereoselectivity of these synthetic approaches (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various techniques, including X-ray diffraction analysis. This analysis confirms the configuration around the double bond of the major stereoisomers, providing insights into the molecular geometry and electronic structure of these compounds (Gabriele et al., 2006).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. It participates in metal-free synthesis processes, such as the aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas, leading to the formation of 2-aminobenzothiazoles and related compounds. These reactions highlight the compound's reactivity and potential for creating a wide range of heterocyclic structures (Zhao et al., 2013).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. While specific studies focused on these aspects were not identified in the search, it's understood that these properties are typically analyzed using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction.

Chemical Properties Analysis

The chemical properties of this compound derivatives, including reactivity, stability, and functional group transformations, are fundamental for their application in synthetic organic chemistry. The compound's ability to undergo transformations such as the Dimroth rearrangement, as well as its participation in the formation of 1,2,4-oxadiazoles and related heterocycles, demonstrates its reactive nature and potential as a building block in organic synthesis (Rozhkov et al., 2004).

Scientific Research Applications

Synthesis Techniques

4-Aminobenzo[d]oxazol-2(3H)-one and its derivatives have been synthesized through various methods. One approach involves the preparation of polymer-bound 2-aminobenzo[d]oxazole resins by cyclization reactions of 2-hydroxyphenylthiourea resin, further functionalized to yield 2-amino and 2-amidobenzo[d]oxazole derivatives in good yields and purities (Jung et al., 2012). Another method employed microwave reactions of 2-amino-2-methyl-1-propanol or 2-aminoethanethiol hydrochloride with N-acylbenzotriazoles, producing 2-substituted oxazolines and thiazolines efficiently (Katritzky et al., 2004).

Chemical Reactions

The reactivity of this compound has been explored in several studies. One interesting finding is the formation of zwitterionic ring-opened oxyphosphonium species instead of the expected 2-aminobenzo[d]oxazoles when reacting benzo[d]oxazol-2(3H)-ones with acyclic secondary amines, suggesting alternative reaction pathways (Pattarawarapan et al., 2020). Another study on the Azirine/Oxazolone Method in Peptide Chemistry demonstrates the synthesis of tripeptide models, showcasing the versatility of oxazolones for incorporating disubstituted residues into peptide chains (Wipf & Heimgartner, 1988).

Structural and Theoretical Studies

Crystal Structure Analysis

The crystal structure of 2-aminobenzo[d]thiazol-3-ium 4-aminobenzenesulfonate hydrate, a related compound, has been elucidated, providing insights into the molecular interactions and bonding within such compounds (Dhanalakshmi & Parthiban, 2020).

Quantum Chemical Studies

The corrosion inhibition efficiencies of similar nitrogen-containing compounds have been investigated using quantum chemical parameters, demonstrating the potential application of this compound derivatives in corrosion inhibition (Gece & Bilgiç, 2009).

Safety and Hazards

The safety data sheet for 4-Aminobenzo[d]oxazol-2(3H)-one indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-amino-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLGTAGWVRMFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601657
Record name 4-Amino-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81900-93-8
Record name 4-Amino-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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